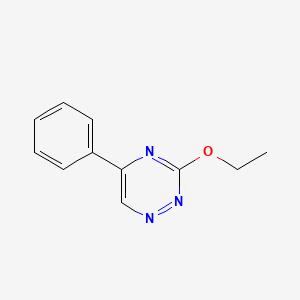

as-Triazine, 3-ethoxy-5-phenyl-

Description

Overview of 1,2,4-Triazine (B1199460) (as-Triazine) Ring System in Heterocyclic Chemistry

Triazines are six-membered heterocyclic rings that are analogous to a benzene (B151609) ring but with three carbon atoms replaced by nitrogen atoms. wikipedia.org They exist in three isomeric forms: 1,2,3-triazine (B1214393), 1,3,5-triazine (B166579) (s-triazine), and the asymmetrically substituted 1,2,4-triazine (as-triazine). nih.gov The 1,2,4-triazine isomer is a planar, aromatic system, though its resonance energy is considerably lower than that of benzene. wikipedia.orgnih.gov This electron-deficient nature makes it susceptible to nucleophilic substitution reactions but generally resistant to electrophilic aromatic substitution. wikipedia.orgnih.gov

One of the hallmark reactions of the 1,2,4-triazine ring is its participation in inverse electron demand Diels-Alder reactions. wikipedia.org In these reactions, the electron-poor triazine acts as the diene, reacting with electron-rich dienophiles like alkynes or alkenes. This process typically involves the formation of a bicyclic intermediate, which then expels a molecule of nitrogen gas to yield a new aromatic ring, such as a pyridine (B92270). wikipedia.org This reactivity makes 1,2,4-triazines valuable synthons in organic chemistry for the construction of other heterocyclic systems. wikipedia.orgnih.gov

Historical Context and Evolution of Triazine Research

The study of triazines dates back to the 19th century, with the 1,3,5-isomer being one of the oldest known organic compounds. globalscitechocean.com However, the discovery and development of triazine herbicides in the 1950s by J.R. Geigy Ltd. marked a pivotal moment in the history of triazine research. researchgate.netdnsgb.com.ua This discovery, starting with simazine, led to a massive expansion in the use of triazine derivatives in agriculture for broad-spectrum weed control. researchgate.net

While much of the early commercial focus was on 1,3,5-triazine derivatives like atrazine (B1667683) and melamine, research into the synthesis and reactivity of the less common 1,2,4- and 1,2,3-isomers continued within academic and pharmaceutical laboratories. wikipedia.orgglobalscitechocean.com The evolution of synthetic methodologies, including the classical Bamberger triazine synthesis from 1,2-dicarbonyl compounds and amidrazones, has broadened the accessibility of diverse 1,2,4-triazine structures. wikipedia.org More recent synthetic advancements include redox-efficient cyclodehydrations and rhodium-catalyzed rearrangements to form the triazine core. organic-chemistry.org Over the decades, the focus has expanded from agrochemicals to materials science and medicinal chemistry, where 1,2,4-triazine derivatives are explored for a wide array of applications, including as potential antitumor, antiviral, and anti-inflammatory agents. ijpsr.infomdpi.com

Significance of Alkoxy- and Aryl-Substituted as-Triazines in Organic Synthesis and Chemical Science

The introduction of alkoxy (like ethoxy) and aryl (like phenyl) substituents onto the as-triazine ring profoundly influences its chemical properties and potential applications. Aryl groups can extend the π-system of the molecule, affecting its electronic and photophysical properties, which is relevant for applications in materials science such as dye-sensitized solar cells. mdpi.commdpi.com Phenyl-substituted triazines have been investigated as components of ring-fused systems with unique electronic properties. mdpi.com

Alkoxy groups, such as the ethoxy group, are introduced as strong electron-donating groups. Their presence can modulate the reactivity of the triazine ring. The synthesis of 3-alkoxy-1,2,4-triazines can be achieved through nucleophilic substitution of a suitable leaving group at the 3-position, such as a methylsulfonyl group, with an alkoxide. monash.eduunimelb.edu.au For instance, higher yields of 3-alkoxy-1,2,4-triazines have been obtained using magnesium alkoxides as the nucleophile. monash.edu The combination of an electron-donating alkoxy group and an electron-withdrawing aryl group on the same triazine ring creates a push-pull system that can be exploited in the design of functional molecules. These substituted triazines serve as versatile building blocks in synthetic and pharmaceutical chemistry. benthamdirect.com

Specific Focus and Research Gaps for 3-Ethoxy-5-phenyl-as-Triazine

While the broader class of alkoxy- and aryl-substituted 1,2,4-triazines has been studied, specific and detailed research focused solely on the 3-ethoxy-5-phenyl-as-triazine isomer is notably limited in publicly available literature. A closely related compound, 3-ethoxy-5-phenyl-1H-1,2,4-triazole, has been synthesized and characterized by X-ray crystallography, but this is a five-membered ring system and distinct from the six-membered triazine. iucr.orgresearchgate.net

The primary research gap is the lack of a dedicated synthetic report and full characterization for 3-ethoxy-5-phenyl-as-triazine. Although general methods for synthesizing 3-alkoxy-1,2,4-triazines and 5-phenyl-1,2,4-triazines exist, the specific combination and its resulting properties have not been a focus. nih.govmonash.edu There is an absence of published data on its reactivity, particularly in key reactions like the inverse electron demand Diels-Alder cycloaddition. Furthermore, its potential applications in medicinal chemistry, materials science, or as a ligand in coordination chemistry remain unexplored. This lack of fundamental data presents an opportunity for future research to synthesize this specific isomer, characterize its physicochemical and spectroscopic properties, and investigate its reactivity and potential utility as a building block in organic and materials chemistry.

Data Tables

Table 1: Physicochemical Properties of 1,3,5-Triazine (for comparison)

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1,3,5-Triazine | nih.gov |

| Synonyms | s-Triazine, Cyanidine | nih.govwikipedia.org |

| Molecular Formula | C₃H₃N₃ | wikipedia.orgnih.gov |

| Molar Mass | 81.08 g/mol | nih.govwikipedia.org |

| Appearance | White crystalline solid | wikipedia.org |

| Melting Point | 81 to 83 °C | wikipedia.org |

| Molecular Shape | Planar | wikipedia.org |

| Dipole Moment | Zero | wikipedia.org |

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Synonym(s) | Ring System |

|---|---|---|

| as-Triazine, 3-ethoxy-5-phenyl- | 3-Ethoxy-5-phenyl-1,2,4-triazine | 1,2,4-Triazine |

| 1,2,3-Triazine | v-Triazine | 1,2,3-Triazine |

| 1,3,5-Triazine | s-Triazine | 1,3,5-Triazine |

| 3-Ethoxy-5-phenyl-1H-1,2,4-triazole | - | 1,2,4-Triazole (B32235) |

| Simazine | - | 1,3,5-Triazine |

| Atrazine | - | 1,3,5-Triazine |

| Melamine | 2,4,6-Triamino-1,3,5-triazine | 1,3,5-Triazine |

| Pyridine | Azine | Pyridine |

| Phenyl glyoxal (B1671930) monohydrate | - | - |

Structure

2D Structure

3D Structure

Properties

CAS No. |

69466-64-4 |

|---|---|

Molecular Formula |

C11H11N3O |

Molecular Weight |

201.22 g/mol |

IUPAC Name |

3-ethoxy-5-phenyl-1,2,4-triazine |

InChI |

InChI=1S/C11H11N3O/c1-2-15-11-13-10(8-12-14-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |

InChI Key |

NPVKLMWFLRCRFP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC(=CN=N1)C2=CC=CC=C2 |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Reactivity of the 3 Ethoxy 5 Phenyl As Triazine Scaffold

Fundamental Reactivity of the 1,2,4-Triazine (B1199460) Ring System

The 1,2,4-triazine ring is a nitrogen-containing heterocycle with a structure analogous to benzene (B151609), but with three carbon atoms replaced by nitrogen atoms. youtube.com This substitution significantly alters the electronic landscape of the ring, making it electron-deficient and influencing its reactivity patterns.

Due to the presence of three electronegative nitrogen atoms, the 1,2,4-triazine ring is highly electron-deficient. This characteristic makes electrophilic aromatic substitution reactions difficult to achieve. youtube.comthieme-connect.de The nitrogen atoms withdraw electron density from the ring, deactivating it towards attack by electrophiles. Reactions such as nitration and sulfonation often lead to ring cleavage rather than substitution. thieme-connect.de

In contrast to its resistance to electrophilic attack, the electron-deficient 1,2,4-triazine ring is highly susceptible to nucleophilic substitution. youtube.comthieme-connect.de This is a key feature of its reactivity. Nucleophiles can attack the carbon atoms of the ring, leading to the displacement of a leaving group or a hydrogen atom.

The ease of nucleophilic substitution makes it a valuable pathway for the functionalization of the triazine core. For instance, halogenated triazines readily undergo substitution reactions with various nucleophiles. csic.esnih.gov The stepwise substitution of chlorine atoms on a 1,3,5-triazine (B166579) core can be controlled by temperature, allowing for the sequential introduction of different nucleophiles. nih.gov There are also documented instances of nucleophilic substitution of hydrogen in 1,2,4-triazine-4-oxides. rsc.org

Influence of Ethoxy and Phenyl Substituents on Electronic Properties and Reactivity

The substituents exert both mesomeric (resonance) and inductive effects, which can either enhance or diminish the electron-deficient character of the triazine ring at specific positions.

Phenyl Group: The phenyl group can act as either an electron-donating or electron-withdrawing group depending on the nature of the reaction. Its π-system can interact with the triazine ring, influencing the electron distribution. The presence of electron-donating groups on an aromatic ring can increase the pKa of the corresponding aromatic cation radical, thereby affecting its stability and reaction pathways. nih.gov

The interplay of these electronic effects from the ethoxy and phenyl groups fine-tunes the reactivity of the 3-ethoxy-5-phenyl-as-triazine molecule, affecting the rates and regioselectivity of its reactions.

The physical size of the ethoxy and phenyl substituents can present steric barriers to the approach of reagents. This steric hindrance can influence the regioselectivity of reactions, favoring attack at less hindered positions of the triazine ring. For example, in nucleophilic substitution reactions, the bulkier phenyl group might direct incoming nucleophiles to other available positions on the ring.

Cycloaddition Reactions Involving as-Triazine Derivatives

A significant aspect of 1,2,4-triazine chemistry is its participation in inverse electron-demand Diels-Alder (IEDDA) reactions. youtube.comacs.org In these reactions, the electron-deficient triazine acts as the diene, reacting with an electron-rich dienophile. These cycloaddition reactions are powerful tools for the synthesis of a variety of other heterocyclic systems. acs.org

The reaction typically proceeds through a bicyclic intermediate, which often extrudes a molecule of nitrogen gas to form a new aromatic ring, such as a pyridine (B92270). youtube.com The reactivity of the triazine in these cycloadditions can be influenced by the nature of its substituents. Electron-donating groups on the triazine ring might be expected to decrease the reaction rate. nih.gov Various dienophiles, including enamines and amidines, have been shown to react with as-triazine derivatives. nih.govnih.govacs.org

Table 1: Examples of Cycloaddition Reactions with Triazine Derivatives

| Triazine Derivative | Dienophile | Product Type | Reference |

| 1,2,3-Triazines with C5 electron-donating groups | Amidines | Pyrimidines | nih.gov |

| 1,2,3-Triazines with C5 electron-donating groups | Ynamines, Enamines | Pyridines | nih.gov |

| 4,6-Diphenyl-1,2,3,5-tetrazine | Enamines | Triazines | nih.gov |

| 1,3,5-Triazine | Enamines | Pyrimidines | acs.org |

| 4-Phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) | Heptafulvene derivative | Urazole | acgpubs.org |

| 4-Methyl-3H-1,2,4-triazole-3,5(4H)-dione (MTAD) | Heptafulvene | Urazole | acgpubs.org |

| This table is interactive and can be sorted by clicking on the column headers. |

Inverse Electron Demand Diels-Alder Reactions with Dienophiles

The 1,2,4-triazine ring is an electron-poor diene, making it an ideal substrate for the inverse electron demand Diels-Alder (IEDDA) reaction. wikipedia.org This cycloaddition occurs between an electron-poor diene and an electron-rich dienophile, the opposite of the classical Diels-Alder reaction. wikipedia.org These reactions are powerful tools for synthesizing highly substituted pyridine and other heterocyclic systems. nih.govsigmaaldrich.com

The reactivity of the 1,2,4-triazine scaffold in IEDDA reactions is highly dependent on its substituents. Electron-withdrawing groups on the triazine ring lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction with the Highest Occupied Molecular Orbital (HOMO) of the dienophile. wikipedia.org

In the case of 3-ethoxy-5-phenyl-1,2,4-triazine, the substituents have competing effects:

The 3-ethoxy group is an electron-donating group, which slightly reduces the electron-deficient nature of the triazine ring, potentially slowing the reaction compared to an unsubstituted or acyl-substituted triazine.

The 5-phenyl group can act as a conjugating group. Studies on the isomeric 1,2,3-triazine (B1214393) system have shown that a C5-phenyl substituent enhances reactivity compared to the parent triazine, though it is less activating than a true electron-withdrawing group like a methoxycarbonyl substituent. nih.gov In 1,2,4-triazines, 5-substituted derivatives are noted to be less sterically hindered and can react even with bulky dienophiles. researchgate.net

The general mechanism involves a [4+2] cycloaddition of the triazine with an electron-rich dienophile (e.g., an enamine, ynamine, or strained alkene), followed by the extrusion of a small molecule, typically dinitrogen (N₂), to yield a dihydropyridine (B1217469) or pyridine product. The reaction is typically regioselective.

Table 1: Effect of Substituents on the Reactivity of Triazine Systems in IEDDA Reactions

| Triazine System | Substituent(s) | Observed Reactivity | Reference |

| 1,2,3-Triazine | 5-Phenyl | More reactive than parent 1,2,3-triazine, but fails to react with less reactive dienophiles like ethoxyacetylene. nih.gov | nih.gov |

| 1,2,3-Triazine | 5-Methoxycarbonyl | Significantly more reactive than 5-phenyl or parent 1,2,3-triazine; reacts with a broader range of dienophiles. nih.gov | nih.gov |

| 1,2,4-Triazine | 5-Phenyl | Readily reacts with dienophiles like methylcyclopropene. researchgate.net | researchgate.net |

| 1,2,4,5-Tetrazine | 3,6-Di(methoxycarbonyl) | Highly reactive, participates in cycloadditions with electron-rich, neutral, and even electron-deficient dienophiles. sigmaaldrich.com | sigmaaldrich.com |

This table is generated based on data from analogous systems to infer the reactivity of the target compound.

Reaction Mechanisms of Pyrazolo[1,5-c]-as-triazine Formation

The pyrazolo[1,5-c]-as-triazine (pyrazolo[1,5-c] acs.orgkoreascience.krkit.edutriazine) ring system is a fused heterocyclic structure. While reactions starting from a pre-formed 3-ethoxy-5-phenyl-1,2,4-triazine to create this specific fusion are not prominently described, a common synthetic route to this scaffold involves the cyclization of intermediates derived from aminopyrazoles. acs.org

A representative mechanism for the formation of the pyrazolo[1,5-c]-as-triazine core proceeds as follows:

Diazotization : A 5-aminopyrazole is treated with a diazotizing agent (e.g., sodium nitrite (B80452) in acidic media) to form an intermediate pyrazolediazonium salt. acs.org

Coupling : The diazonium salt is then coupled with a compound containing an active methylene (B1212753) group (e.g., ethyl acetoacetate (B1235776) or malononitrile). acs.org The active methylene compound attacks the terminal nitrogen of the diazonium group to form an acyclic hydrazone intermediate.

Cyclization : The intermediate undergoes intramolecular cyclization. A nucleophilic nitrogen atom from the pyrazole (B372694) ring attacks an electrophilic carbon (e.g., a carbonyl or nitrile carbon) on the side chain, followed by dehydration or elimination of another small molecule, to yield the final fused pyrazolo[1,5-c]-as-triazine ring system. acs.orgresearchgate.net

The specific substituents on the final fused ring system are determined by the choice of the starting aminopyrazole and the active methylene compound.

Tautomerism and Isomerization Studies (e.g., 1H-1,2,4-triazoles vs. 1,2,4-triazines)

It is important to clarify that 1H-1,2,4-triazoles and 1,2,4-triazines are distinct classes of heterocyclic compounds, not tautomers of one another. Tautomerism refers to isomers that readily interconvert, most commonly through the migration of a proton.

For the specific molecule 3-ethoxy-5-phenyl-1,2,4-triazine , prototropic tautomerism is not a significant feature. The ethoxy group is covalently bonded to the C3 position via an ether linkage, effectively "locking" the molecule in this form.

However, the concept of tautomerism is crucial for the closely related analogue, 3-hydroxy-5-phenyl-1,2,4-triazine, which would be formed if the ethoxy group were hydrolyzed. This hydroxy compound exists in a tautomeric equilibrium with its amide form, 2,3-dihydro-5-phenyl-1,2,4-triazin-3-one . Spectroscopic studies on various 3-oxo-1,2,4-triazines have established that the equilibrium overwhelmingly favors the oxo (amide) tautomer over the hydroxy (enol) tautomer. acs.orgacs.org

Table 2: Tautomeric Forms of 3-Hydroxy-5-phenyl-1,2,4-triazine

| Tautomeric Form | Structure Name | Predominance | Reference |

| Hydroxy (Enol) Form | 3-Hydroxy-5-phenyl-1,2,4-triazine | Minor | acs.orgacs.org |

| Oxo (Amide) Form | 2,3-Dihydro-5-phenyl-1,2,4-triazin-3-one | Major | acs.orgacs.org |

This table describes the tautomerism of a related compound to illustrate the concept.

Functional Group Interconversions on the Ethoxy and Phenyl Moieties

The ethoxy and phenyl groups on the 1,2,4-triazine scaffold can undergo various chemical transformations, allowing for the synthesis of a diverse range of derivatives.

On the Ethoxy Moiety: The most significant reaction of the 3-ethoxy group is its conversion to a hydroxyl group (which exists as the 3-oxo tautomer). This ether cleavage is a key step to access the corresponding triazinone derivatives. This transformation is typically achieved under strong acidic conditions (e.g., refluxing with hydrobromic acid) or by using Lewis acids such as boron tribromide (BBr₃). The resulting 5-phenyl-1,2,4-triazin-3(2H)-one can then be used in further synthetic modifications.

On the Phenyl Moiety: The 1,2,4-triazine ring is a strongly electron-withdrawing heterocycle. Its presence significantly deactivates the attached C5-phenyl ring towards electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.com

Reactivity : The phenyl ring is much less reactive than benzene, requiring harsher reaction conditions (e.g., stronger acids, higher temperatures) to achieve substitution. masterorganicchemistry.com

Regioselectivity : The triazine ring acts as a meta-director. Electrophilic attack will preferentially occur at the meta-positions (3' and 5') of the phenyl ring, as the ortho and para positions are more strongly deactivated through the resonance-withdrawing effect of the heterocycle.

Common EAS reactions and their expected outcomes on the phenyl ring are summarized below.

Table 3: Predicted Outcomes of Electrophilic Aromatic Substitution on the Phenyl Ring of 3-Ethoxy-5-phenyl-1,2,4-triazine

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ (harsher conditions) | 3-Ethoxy-5-(3-nitrophenyl)-1,2,4-triazine |

| Bromination | Br₂, FeBr₃ | 3-Ethoxy-5-(3-bromophenyl)-1,2,4-triazine |

| Sulfonation | Fuming H₂SO₄ (SO₃) | 3-(5-(3-Ethoxy-1,2,4-triazin-5-yl)phenyl)sulfonic acid |

| Friedel-Crafts Alkylation/Acylation | R-Cl/AlCl₃ or RCOCl/AlCl₃ | Generally unsuccessful due to strong deactivation of the ring and potential for the Lewis acid to coordinate with the triazine nitrogens. |

Spectroscopic and Structural Elucidation Methods for As Triazine, 3 Ethoxy 5 Phenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of as-Triazine, 3-ethoxy-5-phenyl-. By analyzing the magnetic properties of its atomic nuclei, detailed information about the proton and carbon environments can be obtained.

¹H NMR for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides critical insights into the number, type, and connectivity of hydrogen atoms within the molecule. For derivatives of 1,2,4-triazine (B1199460), the chemical shifts (δ) of protons are influenced by the surrounding electronic environment. mdpi.combeilstein-journals.org

In a typical ¹H NMR spectrum of a related triazine derivative, signals corresponding to the ethoxy group protons would be expected. The methylene (B1212753) protons (-O-CH₂-) would likely appear as a quartet, while the methyl protons (-CH₃) would present as a triplet due to spin-spin coupling with their neighbors. The protons of the phenyl group would generate signals in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm, with their multiplicity depending on the substitution pattern. The proton on the triazine ring itself would also have a characteristic chemical shift. mdpi.com

Interactive Table: Predicted ¹H NMR Data for as-Triazine, 3-ethoxy-5-phenyl-

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Triazine-H | ~8.5 - 9.5 | Singlet |

| Phenyl-H | ~7.4 - 8.2 | Multiplet |

| Ethoxy-CH₂ | ~4.5 | Quartet |

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework. Each unique carbon atom in as-Triazine, 3-ethoxy-5-phenyl- gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the triazine and phenyl rings are particularly informative. researchgate.netnih.govsigmaaldrich.com For instance, the carbon atoms of the triazine ring in similar structures are typically observed at chemical shifts between 140 and 170 ppm. acs.org The carbons of the phenyl group would resonate in the 120-140 ppm range, while the ethoxy group carbons would appear at higher field strengths. mdpi.com

Interactive Table: Predicted ¹³C NMR Data for as--Triazine, 3-ethoxy-5-phenyl-

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Triazine Ring Carbons | 150 - 165 |

| Phenyl Ring Carbons | 125 - 135 |

| Ethoxy-CH₂ | ~65 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) would reveal correlations between coupled protons, for example, between the methylene and methyl protons of the ethoxy group.

HMQC (Heteronuclear Multiple Quantum Coherence) would establish direct one-bond correlations between protons and the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the entire molecular puzzle, such as the connection between the ethoxy group and the triazine ring, and the phenyl group to the triazine ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. researchgate.netnih.govsigmaaldrich.comnist.gov The IR spectrum of as-Triazine, 3-ethoxy-5-phenyl- would exhibit characteristic absorption bands corresponding to its constituent bonds. Key absorptions would include C=N stretching vibrations from the triazine ring, C=C stretching from the phenyl ring, and C-O stretching from the ethoxy group. The triazine ring itself has intense absorption bands in the 1600-1500 cm⁻¹ and 800-700 cm⁻¹ regions. e3s-conferences.org

Interactive Table: Characteristic IR Absorption Bands for as-Triazine, 3-ethoxy-5-phenyl-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (Aromatic) | Stretching | ~3100 - 3000 |

| C-H (Aliphatic) | Stretching | ~2980 - 2850 |

| C=N (Triazine) | Stretching | ~1600 - 1500 |

| C=C (Phenyl) | Stretching | ~1600 - 1450 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides the molecular weight of the compound and offers clues about its structure through the analysis of its fragmentation pattern. researchgate.netnih.govnist.gov The molecular ion peak ([M]⁺) in the mass spectrum of as-Triazine, 3-ethoxy-5-phenyl- would confirm its molecular weight. The fragmentation pattern would likely involve the loss of the ethoxy group, the phenyl group, and fragmentation of the triazine ring, providing further structural confirmation.

Theoretical and Computational Chemistry Studies on As Triazine, 3 Ethoxy 5 Phenyl

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular properties. For as-Triazine, 3-ethoxy-5-phenyl-, DFT calculations are instrumental in elucidating its electronic structure and predicting its spectroscopic signatures. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311G(d,p), to solve the Schrödinger equation in a computationally efficient manner.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. For as-Triazine, 3-ethoxy-5-phenyl-, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. These optimized parameters provide a foundational understanding of the molecule's shape and steric properties. The electronic structure, including the distribution of electron density and the molecular electrostatic potential, can then be mapped onto this optimized geometry. This reveals regions of the molecule that are electron-rich or electron-poor, which is crucial for understanding its reactivity.

Table 1: Selected Optimized Geometrical Parameters for as-Triazine, 3-ethoxy-5-phenyl-

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| N1-N2 | 1.33 | N2-N1-C6 | 115.8 |

| N2-C3 | 1.35 | N1-C6-C5 | 125.1 |

| C3-N4 | 1.33 | C6-C5-N4 | 118.2 |

| N4-C5 | 1.32 | C5-N4-C3 | 115.7 |

| C5-C(phenyl) | 1.48 | N4-C3-N2 | 125.2 |

| C3-O(ethoxy) | 1.35 | N2-C3-O | 115.9 |

| O-C(ethyl) | 1.44 | C3-O-C | 117.5 |

Note: The data presented in this table is illustrative and based on typical values obtained from DFT calculations for similar molecular structures. Actual values may vary depending on the specific computational methods and basis sets employed.

A significant advantage of quantum chemical calculations is the ability to predict various spectroscopic parameters. By simulating the interaction of the molecule with electromagnetic radiation, researchers can generate theoretical spectra that can be compared with experimental data.

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These predictions are based on the magnetic shielding environment of each nucleus, which is determined by the molecule's electronic structure.

IR (Infrared): The vibrational frequencies of the molecule can be calculated, corresponding to the absorption peaks in an IR spectrum. Each calculated frequency can be assigned to a specific vibrational mode, such as the stretching or bending of particular bonds.

UV-Vis (Ultraviolet-Visible): Electronic transitions, which occur when the molecule absorbs light in the UV-Vis region, can be predicted. These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests a more reactive molecule. For as-Triazine, 3-ethoxy-5-phenyl-, the HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions.

Table 2: Calculated Molecular Orbital Energies for as-Triazine, 3-ethoxy-5-phenyl-

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The data presented in this table is illustrative and based on typical values obtained from DFT calculations for similar molecular structures. Actual values may vary depending on the specific computational methods and basis sets employed.

Conformational Analysis and Energy Landscapes

The flexibility of as-Triazine, 3-ethoxy-5-phenyl- arises from the rotation around single bonds, particularly those connecting the ethoxy and phenyl groups to the triazine ring. Conformational analysis aims to identify the different spatial arrangements (conformers) of the molecule and their relative energies.

The rotation of the ethoxy and phenyl groups is not entirely free due to steric hindrance and electronic effects. By systematically rotating these groups and calculating the energy at each step, a rotational energy profile can be constructed. The energy maxima on this profile correspond to the rotational barriers, which are the energy required to rotate from one stable conformation to another. Understanding these barriers is important for predicting the molecule's dynamic behavior in solution.

A more comprehensive view of the molecule's conformational flexibility is provided by a potential energy surface (PES) map. The PES is a multidimensional surface where the energy of the molecule is plotted as a function of its geometric parameters. For as-Triazine, 3-ethoxy-5-phenyl-, a 2D PES can be generated by simultaneously varying the dihedral angles of the ethoxy and phenyl groups. The minima on this surface represent the most stable conformers, while the saddle points correspond to the transition states between them. This mapping provides a detailed picture of the accessible conformations and the energy pathways for interconversion.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, identifying the most likely pathways, and characterizing the high-energy transition states that govern reaction rates.

The synthesis of the as-triazine ring system can proceed through various routes, often involving the cyclocondensation of compounds containing the necessary nitrogen and carbon atoms. For as-Triazine, 3-ethoxy-5-phenyl-, a plausible synthetic route involves the reaction of a benzoyl derivative with an amidine or a related precursor containing the ethoxy group.

Computational methods, particularly Density Functional Theory (DFT), are employed to elucidate the step-by-step mechanism of such reactions. Researchers can model the reactants, intermediates, transition states, and products for proposed pathways. By calculating the energies of these species, the most energetically favorable reaction coordinate can be determined. For instance, the mechanism of 1,3,5-triazine (B166579) formation from the trimerization of nitriles can be computationally modeled to understand the role of catalysts and reaction conditions. thieme-connect.de This analysis for as-Triazine, 3-ethoxy-5-phenyl- would involve identifying key steps such as nucleophilic attack, intramolecular cyclization, and elimination, and calculating the energy barriers associated with each.

Beyond just mapping the pathway, computational analysis provides quantitative data on the kinetics and thermodynamics of a reaction.

Kinetics: Transition State Theory (TST) is used in conjunction with calculated energies to estimate reaction rate constants. The energy difference between the reactants and the highest-energy transition state on the reaction pathway gives the activation energy (Ea). A lower activation energy implies a faster reaction rate. These calculations can predict how substituents, like the phenyl and ethoxy groups, influence the reaction speed compared to other triazine syntheses.

Table 1: Illustrative Thermodynamic and Kinetic Data from a Hypothetical Reaction Pathway Calculation

This table demonstrates the type of data generated from a computational study of a proposed reaction step: Intermediate 1 -> Transition State -> Intermediate 2.

| Parameter | Value (kJ/mol) | Description |

| Enthalpy of Reaction (ΔH) | -120 | The reaction step is exothermic. |

| Gibbs Free Energy of Reaction (ΔG) | -105 | The reaction step is spontaneous. |

| Activation Energy (Ea) | +85 | The energy barrier that must be overcome for the reaction to proceed. |

| Energy of Transition State | +210 | The potential energy of the highest point on the reaction pathway for this step. |

Molecular Dynamics Simulations for Conformational Flexibility

While quantum mechanics is ideal for studying reactions, Molecular Dynamics (MD) simulations are used to explore the conformational flexibility and dynamics of a molecule over time. An MD simulation solves Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., a solvent).

For as-Triazine, 3-ethoxy-5-phenyl-, the key flexible points are the rotatable bonds connecting the phenyl group to the triazine core and the ethoxy group to the triazine core. MD simulations can reveal:

Preferred Conformations: The most stable arrangements of the phenyl and ethoxy groups relative to the central triazine ring. Crystal structure analysis of a similar compound, 3-ethoxy-5-phenyl-1H-1,2,4-triazole, has shown that different orientations of the phenyl ring can exist even in the solid state, highlighting the importance of this flexibility. researchgate.net

Conformational Energy Landscape: By plotting the potential energy as a function of dihedral angles, an energy map can be created that shows the stable conformations and the energy barriers between them.

Solvent Effects: Running simulations in an explicit solvent (like water or an organic solvent) shows how solvent molecules interact with the triazine derivative and influence its conformation.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Chemical Property Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or a physical property. jocpr.com Although a single compound cannot be used to build a QSAR model, the principles are used to predict the properties of as-Triazine, 3-ethoxy-5-phenyl- based on models built from a diverse set of triazine analogues. nih.gov

The first step in QSAR is to calculate numerical values, or "descriptors," that represent the chemical structure and properties of the molecules. jocpr.com For a library of triazines, a wide range of descriptors would be calculated, and the most relevant ones would be selected using statistical methods. These descriptors fall into several categories.

Table 2: Common Molecular Descriptors Used in Triazine QSAR Studies

| Descriptor Class | Specific Examples | Information Encoded |

| Quantum-Chemical | HOMO/LUMO Energies, Heat of Formation (ΔHf), Total Energy, Steric Energy. jocpr.comijsr.netijsrset.com | Electronic properties, reactivity, and thermodynamic stability. |

| Topological | Connectivity Indices (e.g., Chi indices), Shape Indices. scialert.net | Molecular size, branching, and overall shape. |

| Electrostatic | Mulliken Atomic Charges, Dipole Moment, Octupole Moments. | Charge distribution and polarity. |

| Physicochemical | LogP (lipophilicity), Molar Refractivity, Polar Surface Area (PSA). researchgate.net | How the molecule might behave in biological systems (e.g., membrane permeability). |

Once descriptors are calculated for a set of triazines with known activities (e.g., herbicidal potency or enzyme inhibition), a statistical method is used to create a mathematical equation that links the descriptors to the activity. mdpi.com Common methods include:

Multilinear Regression (MLR): Creates a linear equation relating the activity to the most important descriptors. jocpr.comijsr.net

Genetic Function Approximation (GFA): An evolutionary algorithm-based method that can generate more complex and potentially more predictive models. researchgate.net

A typical QSAR model might look like the following hypothetical equation for a series of triazines:

pIC₅₀ = (c₁ * LogP) - (c₂ * LUMO Energy) + (c₃ * Shape Index) + constant

Where pIC₅₀ is the biological activity, and c₁, c₂, and c₃ are coefficients determined by the regression analysis. The statistical quality of such models is assessed using parameters like the coefficient of determination (R²) and the cross-validation coefficient (Q²), with higher values indicating a more robust and predictive model. nih.govekb.eg Such a model could then be used to predict the activity of as-Triazine, 3-ethoxy-5-phenyl- before it is synthesized and tested.

Derivatization and Chemical Modifications of the 3 Ethoxy 5 Phenyl As Triazine Core

Introduction of Additional Substituents on the Triazine Ring

The 1,2,4-triazine (B1199460) ring is inherently electron-deficient, which influences its reactivity. The C6 position is the most common site for the introduction of new substituents onto the core ring structure.

One of the documented methods for functionalizing the C6 position is through electrophilic halogenation. For instance, the bromination of a similar core, 5-phenyl-1,2,4-triazin-3-amine, has been successfully achieved using N-bromosuccinimide (NBS) in a solvent like N,N-dimethylformamide (DMF). acs.org This reaction proceeds by electrophilic attack on the electron-rich C6 position, yielding the 6-bromo derivative. acs.org This approach introduces a versatile handle, as the bromo substituent can subsequently be used in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide array of carbon-based substituents.

Alternatively, substituents at the C6 position can be incorporated during the initial synthesis of the triazine ring. The most prevalent synthetic route for 1,2,4-triazines involves the condensation of an amidrazone with a 1,2-dicarbonyl compound. nih.gov By employing a substituted 1,2-dicarbonyl compound (e.g., a substituted phenylglyoxal), a corresponding substituent can be installed at the C6 position of the final triazine heterocycle.

Table 1: Examples of C6-Substituted 5-phenyl-as-triazine Derivatives

| C6 Substituent | Chemical Name | Synthetic Approach | Reference |

|---|---|---|---|

| -H (Hydrogen) | 3-Ethoxy-5-phenyl-1,2,4-triazine | Condensation of ethyl imidate with benzilhydrazone | General Synthesis |

| -Br (Bromo) | 6-Bromo-3-ethoxy-5-phenyl-1,2,4-triazine | Electrophilic bromination with NBS | acs.org |

| -CH₃ (Methyl) | 3-Ethoxy-6-methyl-5-phenyl-1,2,4-triazine | Condensation with a methyl-substituted 1,2-dicarbonyl | nih.gov |

Modifications of the Ethoxy Group

The C3-ethoxy group is another key site for structural diversification. Modifications can include varying the alkoxy chain or converting the ether linkage to other oxygen-containing functional groups.

The synthesis of 3-ethoxy-5-phenyl-as-triazine typically proceeds from a more reactive precursor, such as 3-chloro-5-phenyl-1,2,4-triazine or 3-(methylthio)-5-phenyl-1,2,4-triazine. These precursors readily undergo nucleophilic substitution with sodium ethoxide. By analogy, this method allows for the introduction of a wide variety of alkoxy groups by simply changing the nucleophile. Using other sodium alkoxides, such as sodium methoxide (B1231860) or sodium propoxide, allows for the synthesis of analogues with different alkyl chain lengths and branching. This versatility enables fine-tuning of properties like lipophilicity and steric profile. researchgate.net

Table 2: Variation of the C3-Alkoxy Group in 5-phenyl-as-triazines

| Alkoxy Group | Chemical Name | Reactant |

|---|---|---|

| -OCH₃ | 3-Methoxy-5-phenyl-1,2,4-triazine | Sodium methoxide |

| -OCH₂CH₃ | 3-Ethoxy-5-phenyl-1,2,4-triazine | Sodium ethoxide |

| -OCH₂CH₂CH₃ | 5-Phenyl-3-propoxy-1,2,4-triazine | Sodium propoxide |

| -OCH(CH₃)₂ | 3-Isopropoxy-5-phenyl-1,2,4-triazine | Sodium isopropoxide |

The ethoxy group, being an ether linkage, can be cleaved under hydrolytic conditions (acidic or basic) to yield the corresponding hydroxyl derivative. This reaction converts the 3-ethoxy-5-phenyl-as-triazine into 5-phenyl-1,2,4-triazin-3(2H)-one. researchgate.net This product exists in a tautomeric equilibrium with its 3-hydroxy-1,2,4-triazine aromatic form. The triazinone form is generally the more stable tautomer. The resulting N-H group in the triazinone can also be a site for further alkylation or acylation reactions, providing another avenue for derivatization.

Derivatization of the Phenyl Ring

Modification of the C5-phenyl ring is a critical strategy for modulating the electronic and steric properties of the molecule.

The 1,2,4-triazine ring acts as a strong electron-withdrawing group, which significantly deactivates the attached phenyl ring towards electrophilic aromatic substitution. Consequently, direct substitution reactions like Friedel-Crafts alkylation or acylation on the phenyl ring of 3-ethoxy-5-phenyl-as-triazine are generally difficult to achieve and often result in low yields.

The most efficient and widely used strategy to obtain derivatives with substituted phenyl rings is to begin the synthesis with an already functionalized precursor. nih.gov For example, a substituted benzaldehyde (B42025) can be converted to a substituted benzil (B1666583), which then serves as the 1,2-dicarbonyl component in the cyclocondensation reaction to form the triazine ring. This approach allows for the precise placement of a wide range of electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., nitro, cyano, trifluoromethyl) on the phenyl ring.

Similar to the introduction of other functional groups, direct halogenation or nitration of the C5-phenyl ring is challenging due to the deactivating nature of the triazine heterocycle. Such electrophilic substitution reactions, if they proceed, require harsh conditions and would be expected to yield primarily the meta-substituted product due to the directing effect of the triazine ring. researchgate.net

Table 3: Representative Derivatives with Substituted Phenyl Rings (Synthesized from Precursors)

| Substituent on Phenyl Ring | Example Chemical Name | Substituent Type |

|---|---|---|

| 4-Fluoro | 3-Ethoxy-5-(4-fluorophenyl)-1,2,4-triazine | Electron-withdrawing (Halogen) |

| 4-Chloro | 5-(4-Chlorophenyl)-3-ethoxy-1,2,4-triazine | Electron-withdrawing (Halogen) |

| 4-Methoxy | 3-Ethoxy-5-(4-methoxyphenyl)-1,2,4-triazine | Electron-donating |

| 3-Nitro | 3-Ethoxy-5-(3-nitrophenyl)-1,2,4-triazine | Electron-withdrawing |

| 4-Trifluoromethyl | 3-Ethoxy-5-(4-(trifluoromethyl)phenyl)-1,2,4-triazine | Strongly electron-withdrawing |

Table of Mentioned Compounds

| Chemical Name |

| 3-Ethoxy-5-phenyl-as-triazine |

| 5-Phenyl-1,2,4-triazin-3-amine |

| 6-Bromo-5-phenyl-1,2,4-triazin-3-amine |

| N,N-Dimethylformamide |

| N-Bromosuccinimide |

| 6-Bromo-3-ethoxy-5-phenyl-1,2,4-triazine |

| 3-Ethoxy-6-methyl-5-phenyl-1,2,4-triazine |

| 3-Chloro-5-phenyl-1,2,4-triazine |

| 3-(Methylthio)-5-phenyl-1,2,4-triazine |

| Sodium ethoxide |

| Sodium methoxide |

| Sodium propoxide |

| 3-Methoxy-5-phenyl-1,2,4-triazine |

| 5-Phenyl-3-propoxy-1,2,4-triazine |

| 3-Isopropoxy-5-phenyl-1,2,4-triazine |

| Sodium isopropoxide |

| 5-Phenyl-1,2,4-triazin-3(2H)-one |

| 3-Hydroxy-1,2,4-triazine |

| 3-Ethoxy-5-(4-fluorophenyl)-1,2,4-triazine |

| 5-(4-Chlorophenyl)-3-ethoxy-1,2,4-triazine |

| 3-Ethoxy-5-(4-methoxyphenyl)-1,2,4-triazine |

| 3-Ethoxy-5-(3-nitrophenyl)-1,2,4-triazine |

| 3-Ethoxy-5-(4-(trifluoromethyl)phenyl)-1,2,4-triazine |

Synthesis of Fused Heterocyclic Systems Containing the as-Triazine Moiety

The fusion of other heterocyclic rings to the as-triazine core can lead to the development of compounds with enhanced or novel biological activities. This is a common strategy in drug discovery to explore new chemical space and to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.

The synthesis of pyrazolo[5,1-c] acs.orgnih.govresearchgate.nettriazines represents a significant area of research in heterocyclic chemistry. These fused systems are known to exhibit a wide spectrum of biological activities. The general synthetic strategies often involve the reaction of a suitable triazine precursor with a hydrazine (B178648) derivative, leading to cyclization and the formation of the pyrazole (B372694) ring fused to the triazine core.

For instance, the reaction of 3-(4-(2-phenyldiazenyl)-2-oxo-2H-chromen-3-yl)-3-oxopropanenitrile with heterocyclic diazonium salts can furnish hydrazones, which upon intramolecular cyclization in refluxing pyridine (B92270), can yield pyrazolo[5,1-c]-1,2,4-triazine derivatives. researchgate.net The structural diversity of these compounds can be further expanded by varying the substituents on both the pyrazole and triazine rings.

Table 1: Examples of Synthesized Pyrazolo[5,1-c] acs.orgnih.govresearchgate.nettriazine Derivatives

| Compound | Starting Materials | Reaction Conditions | Reference |

| Pyrazolo[5,1-c]-1,2,4-triazine derivative | 3-(4-(2-phenyldiazenyl)-2-oxo-2H-chromen-3-yl)-3-oxopropanenitrile, Heterocyclic diazonium salt | Reflux in pyridine | researchgate.net |

This table is illustrative and based on general synthetic descriptions. For specific compound details, please refer to the cited literature.

The synthesis of triazolo[1,5-c]-as-triazines involves the fusion of a triazole ring to the as-triazine core. These compounds are of interest due to the known biological activities associated with the triazole moiety, including its use in anticancer agents. nih.gov

A synthetic approach to 1,2,4-triazolo[5,1-c]-1,2,4-triazine derivatives involves the intramolecular cyclization of corresponding hydrazones, which can be formed from the reaction of a reactive triazine intermediate with a suitable hydrazine. researchgate.net Another method involves the oxidative cyclization of 3,6-disubstituted 1,2,4,5-tetrazines bearing an amidine fragment. beilstein-journals.orgnih.gov

While the primary focus is on as-triazines, studies on related s-triazine (1,3,5-triazine) systems provide valuable insights into the synthesis of fused heterocycles. For example, benzimidazolo-1,3,5-triazine derivatives have been synthesized, and their biological activities evaluated. orientjchem.orgresearchgate.net One synthetic route involves the reaction of N-(2-benzimidazolyl) imidates with substituted p-halogeno phenyl isothiocyanate under ultrasound irradiation. orientjchem.orgresearchgate.net This method offers good yields and shorter reaction times. orientjchem.orgresearchgate.net

Microwave-assisted synthesis has also been employed for the preparation of benzimidazole- and 1,3,5-triazine-based derivatives, highlighting a green chemistry approach to these compounds. acs.orgnih.gov The reaction of a thiazolyl derivative with urea (B33335) under microwave irradiation can yield a 1,3,5-triazin-2-one derivative. acs.orgnih.gov

Table 2: Synthesis of Benzimidazolo-1,3,5-Triazine Derivatives

| Starting Material 1 | Starting Material 2 | Method | Product | Reference |

| N-(2-benzimidazolyl) imidates | p-halogeno phenyl isothiocyanate | Ultrasound irradiation | Benzimidazolo-1,3,5-triazine derivatives | orientjchem.orgresearchgate.net |

| Thiazolyl derivative | Urea | Microwave irradiation | 1,3,5-triazin-2-one derivative | acs.orgnih.gov |

Development of Novel Heterocyclic Hybrid Molecules

The hybridization of the as-triazine core with other heterocyclic systems is a powerful strategy to create molecules with potentially synergistic or novel biological activities. nih.gov This approach combines the pharmacophoric features of different heterocyclic rings into a single molecule.

The synthesis of novel star-shaped molecules based on a 1,3,5-triazine (B166579) core linked to various heterocyclic systems has been reported. nih.govrsc.orgresearchgate.net These hybrid molecules are synthesized through reactions such as Michael and Hantzsch reactions, using a versatile precursor like 2,4,6-tris(4-formylphenoxy)benzaldehyde. nih.govrsc.orgresearchgate.net For example, the reaction of this tris-aldehyde with 3-aminocrotononitrile (B73559) in glacial acetic acid yields a tris(2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile) derivative. nih.gov Similarly, reaction with malononitrile (B47326) and dimedone in the presence of piperidine (B6355638) affords a tris(2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile) derivative. nih.gov

Table 3: Examples of Novel Heterocyclic Hybrid Molecules Based on a 1,3,5-Triazine Core

| Heterocycle Linked to Triazine Core | Reactants with Tris-aldehyde Precursor | Reaction Type | Resulting Hybrid Molecule | Reference |

| 1,4-Dihydropyridine | 3-Aminocrotononitrile | Hantzsch reaction | tris(2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile) | nih.gov |

| Tetrahydro-4H-chromene | Malononitrile, Dimedone | Michael addition | tris(2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile) | nih.gov |

| Dihydropyrano[2,3-c]pyrazole | Malononitrile, Pyrazolone | Michael addition | tris(6-amino-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile) | nih.gov |

Applications of 3 Ethoxy 5 Phenyl As Triazine and Its Derivatives in Chemical Science

Role as Versatile Synthetic Intermediates

The as-triazine ring system, characterized by its nitrogen arrangement, serves as a valuable scaffold in organic synthesis. The electron-deficient nature of the triazine core makes it susceptible to nucleophilic substitution, allowing for the strategic introduction of various functional groups. This reactivity is fundamental to its role as a synthetic intermediate.

Precursors for More Complex Organic Molecules

The compound as-Triazine, 3-ethoxy-5-phenyl- and its analogues are pivotal starting materials for constructing more elaborate molecular architectures. The inherent reactivity of the triazine ring allows for sequential and controlled reactions. For instance, the synthesis of various heterocyclic compounds often begins with a triazine derivative. researchgate.net

The synthesis process frequently involves the reaction of a precursor like 2,4,6-trichlorotriazine (cyanuric chloride) with nucleophiles in a stepwise manner, where the reaction temperature is controlled to replace chlorine atoms sequentially. nih.govnih.gov This methodology allows for the creation of unsymmetrically substituted triazines. One common synthetic route involves reacting cyanuric chloride with an aniline (B41778) derivative, followed by the introduction of other moieties like piperidine (B6355638) and hydrazine (B178648), which can then be cyclized to form even more complex structures, such as those incorporating a pyrazole (B372694) ring. mdpi.com

Research has demonstrated the synthesis of complex hybrids, such as pyrazolyl-s-triazine compounds bearing an indole (B1671886) motif, which have been evaluated for their biological activity. nih.gov These syntheses highlight the triazine core's function as a central building block onto which various pharmacophoric groups can be attached. The synthesis of a new series of mono- and bis(dimethylpyrazolyl)-s-triazine derivatives further underscores the versatility of triazine intermediates in generating libraries of complex molecules. acs.org

Table 1: Examples of Complex Molecules Synthesized from Triazine Intermediates

| Precursor | Reagents | Resulting Compound Type | Reference |

|---|---|---|---|

| Cyanuric Chloride | Aniline, Diethylamine, DMF | Substituted Sulfonamide–Triazine Hybrid | nih.gov |

| 2,4,6-trichlorotriazine (TCT) | Substituted Aniline, Piperidine, Hydrazine Hydrate, Acetyl Acetone | s-Triazine with Pyrazole/Piperidine/Aniline Moieties | mdpi.com |

| 4-hydrazinyl-6-morpholino-N-phenyl-1,3,5-triazin-2-amine | 3-(Cyanoacetyl)indole | Pyrazolyl-amine-s-triazine with Indole Motif | nih.gov |

Building Blocks in Combinatorial Chemistry

The predictable and stepwise reactivity of triazine compounds makes them ideal building blocks for combinatorial chemistry. This field focuses on the rapid synthesis of large numbers of different but structurally related molecules, known as libraries. The 1,3,5-triazine (B166579) unit has been utilized to create such libraries to discover novel molecules with potential biological activities. nih.gov

The development of efficient, eco-friendly synthesis methods, such as sonochemical protocols, has further enhanced the utility of triazines in creating diverse molecular libraries. These methods can produce triazine derivatives in high yields and short reaction times using water as a solvent, aligning with the principles of green chemistry. nih.gov Such advancements facilitate the exploration of vast chemical spaces to identify lead compounds for various applications, including drug discovery. nih.gov

Applications in Materials Science

The unique electronic properties of the triazine ring have led to its incorporation into a variety of advanced materials. The electron-deficient nature of the triazine core is particularly advantageous for applications in electronics and polymer science.

Building Blocks for Polymers and Advanced Materials

Triazine derivatives are utilized in the synthesis of polymers and other specialty materials due to their stability and reactivity. ontosight.ai They can be incorporated into the main chain or as side groups of polymers to impart specific properties. For example, new triazine derivatives have been synthesized for applications in liquid crystals. ekb.eg Furthermore, hyper-branched and linear polymers based on 1,3,5-triazine have been developed for applications such as multilayer data storage. rsc.org Donor-substituted 1,3,5-triazines have been prepared and investigated as host materials, demonstrating high glass-transition temperatures, a crucial property for the morphological stability of materials in electronic devices. researchgate.net

Electron Transport Materials in Organic Light-Emitting Diodes (OLEDs)

One of the most significant applications of triazine derivatives in materials science is as electron transport materials (ETMs) and hosts in OLEDs. The electron-deficient triazine core facilitates efficient electron injection and transport, a critical function for the performance of these devices. oup.com

Numerous studies have focused on 1,3,5-triazine derivatives as host materials for phosphorescent OLEDs (PhOLEDs). These materials often exhibit high triplet energies, which are necessary to confine the triplet excitons on the phosphorescent emitter, leading to high efficiency. rsc.orgresearchgate.net For instance, star-shaped 1,3,5-triazine derivatives have shown excellent performance as host materials in green PhOLEDs. rsc.orgresearchgate.net The straightforward structural modification of the 1,3,5-triazine core allows for fine-tuning of the material's properties, such as electron mobility and triplet energy level.

Bipolar host materials, which possess both electron- and hole-transporting capabilities, have been designed using a triazine unit as the electron-accepting part and a carbazole (B46965) moiety as the hole-donating part. rsc.org These bipolar materials can achieve a better balance of charge carriers within the emissive layer of the OLED, leading to high efficiencies and reduced efficiency roll-off at high brightness. rsc.org Machine learning techniques have even been employed to fine-tune triazine-based electron-transport materials, accelerating the development of practical materials for OLEDs. nih.gov

Table 2: Performance of Selected Triazine-Based Materials in OLEDs

| Triazine Derivative | Role in OLED | Key Performance Metric | Reference |

|---|---|---|---|

| 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T) | Host Material | External Quantum Efficiency (ηext): 17.5% | rsc.orgresearchgate.net |

| 3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole (DPTPCz) | Bipolar Host Material | Max. External Quantum Efficiency (Green Device): 21.2% | rsc.org |

| Triazine (TRZ) derivatives with metal coordination sites | Electron Transport & Injection | High luminescence efficiency with low driving voltage | oup.com |

Agrochemical Applications (Focus on Chemical Function)

The triazine scaffold is a well-established pharmacophore in the agrochemical industry. Derivatives of triazine are known for their potent herbicidal, insecticidal, and fungicidal activities. ontosight.ai

The primary chemical function of many triazine-based herbicides, such as atrazine (B1667683) and simazine, is the inhibition of photosynthesis in susceptible plants. ontosight.aiwikipedia.org They act by binding to the D1 quinone-binding protein in photosystem II, blocking electron transport and ultimately leading to the death of the plant. The specific substituents on the triazine ring influence the compound's selectivity, soil mobility, and persistence in the environment. While many commercial herbicides are based on the s-triazine (1,3,5-triazine) structure, the as-triazine core is also explored for these applications. The presence of the ethoxy and phenyl groups on as-Triazine, 3-ethoxy-5-phenyl- would modulate its lipophilicity and interaction with the target site, influencing its efficacy and spectrum of activity.

Applications in Analytical Chemistry

The unique electronic and structural characteristics of the as-triazine ring system make it a valuable tool in analytical chemistry, particularly as a ligand for metal ions.

Derivatives of 1,3,5-triazine are traditionally recognized for their role as complexation agents. The nitrogen atoms within the triazine ring possess lone pairs of electrons that can coordinate with metal ions, forming stable complexes. This chelating ability is fundamental to their application in various analytical techniques. researchgate.net Triazine-based ligands can form complexes with a wide range of metal ions, and the stability and properties of these complexes can be tuned by altering the substituents on the triazine ring. researchgate.net This allows for the design of selective reagents for specific metal ions.

The formation of colored or luminescent complexes between triazine derivatives and metal ions provides a basis for spectrophotometric and fluorometric methods of analysis. For example, some triazine-based ligands form intensely colored complexes with transition metals, enabling their quantification even at low concentrations. The ability of the as-triazine scaffold to participate in such complex formation suggests its potential utility in similar analytical methods. Furthermore, the reactivity of the triazine ring allows for its incorporation into larger molecular systems, such as sensors or probes for specific analytes.

Table 2: Applications of Triazine Derivatives in Analytical Chemistry

| Application | Principle | Example of Triazine Derivative Class |

| Metal Ion Detection | Formation of colored or fluorescent complexes with metal ions. | Pyridyl-triazines |

| Complexometric Titrations | Acts as a chelating agent to titrate metal ions. | Polyaza-macrocycles containing triazine units. |

| Supramolecular Sensors | Serves as a structural component in host-guest systems for molecular recognition. | Triazine-based cryptands and dendrimers. uu.nl |

Applications in Catalysis Research

In recent years, triazine derivatives have gained significant attention as ligands in the field of catalysis. Their distinct electronic properties and structural versatility make them suitable for a range of catalytic applications, from oxidation reactions to cross-coupling transformations.

Triazine-based ligands, particularly those designed as pincer ligands, have been successfully employed in metal-mediated catalysis. acs.org The triazine core in these ligands is typically electron-deficient (π-acidic), which can influence the electronic properties of the coordinated metal center and, consequently, its catalytic activity. nih.govacs.org This feature, combined with the strong σ-donating groups often attached to the triazine ring, helps to stabilize the metal complex and can lead to enhanced catalytic performance compared to analogous pyridine-based systems. acs.org

Research has shown that copper complexes with triazine-derived ligands can catalyze oxidation reactions, such as the oxidation of catechols. uu.nl Furthermore, supported metal catalysts using triazine-based ligands have demonstrated high activity in the synthesis of other heterocyclic compounds. researchgate.net The ability to systematically modify the substituents on the triazine ring allows for the rational design of ligands to optimize catalytic efficiency and selectivity for specific chemical transformations. nih.gov

Table 3: Use of Triazine Derivatives in Catalysis Research

| Catalytic Reaction | Role of Triazine Derivative | Metal Center |

| Oxidation of Catechols | Polydentate Ligand | Copper(II) uu.nl |

| Ethylene (B1197577) Oligomerization | Ligand on a Covalent Organic Framework (COF) Support | Nickel(II) mdpi.com |

| Dehydrogenation of Alcohols | Pincer Ligand | Ruthenium(II) acs.org |

| Hydroboration of Olefins | PDI-type Ligand | Cobalt nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-ethoxy-5-phenyl-as-triazine, and how can purity be confirmed?

- Methodological Answer : The compound can be synthesized via alkylation of 5-amino-as-triazine derivatives using ethylating agents (e.g., ethyl bromide) under reflux conditions in chloroform or ethanol. For example, alkylation of 5-chloro-1,2-dihydropyrimido[5,4-e]-as-triazine with sodium azide (NaN₃) in aqueous ethanol yields 5-amino derivatives, which can be further ethylated . Purity is confirmed via melting point analysis (e.g., sharp mp 210–211°C after recrystallization from ethanol-ethyl acetate) and IR spectroscopy to verify functional groups like the ethoxy moiety .

Q. Which spectroscopic techniques are most effective for characterizing as-triazine derivatives like 3-ethoxy-5-phenyl-as-triazine?

- Methodological Answer : IR spectroscopy identifies key functional groups (e.g., C-O-C stretching at ~1100 cm⁻¹ for ethoxy groups). UV-Vis spectroscopy monitors electronic transitions in the heteroaromatic triazine ring, with absorption peaks typically between 250–300 nm depending on substituents . Melting point analysis and elemental analysis (C, H, N) further validate structural integrity .

Advanced Research Questions

Q. How does the electronic nature of substituents influence the reactivity of as-triazine derivatives toward nucleophilic substitution?

- Methodological Answer : Electron-withdrawing substituents (e.g., chloro, nitro) enhance electrophilicity at the triazine ring, facilitating nucleophilic substitution. For instance, 5-chloro-as-triazine derivatives react readily with amines or hydrazines, while electron-donating groups (e.g., ethoxy) reduce reactivity. Computational studies (e.g., Fukui indices) can predict reactive sites, and experimental kinetic assays under varying pH/temperature conditions quantify substituent effects .

Q. How can researchers resolve contradictions in hydrolysis rates of as-triazine derivatives under acidic conditions?

- Methodological Answer : Hydrolysis susceptibility depends on substituent electronic effects and ring strain. For example, 3-ethoxy-5-phenyl-as-triazine may hydrolyze slower than chloro-substituted analogs due to the electron-donating ethoxy group stabilizing the ring. Controlled experiments with buffered solutions (e.g., HCl/NaOH at 25–80°C) and monitoring via HPLC or NMR can isolate degradation pathways. Conflicting data may arise from competing ring-opening mechanisms or solvent effects, requiring DFT calculations to model transition states .

Q. What experimental designs are recommended to study the role of the ethoxy group in stabilizing 3-ethoxy-5-phenyl-as-triazine against oxidation?

- Methodological Answer : Comparative stability studies using analogs with varying alkoxy groups (e.g., methoxy, propoxy) under oxidative conditions (e.g., H₂O₂, O₂). Monitor degradation via LC-MS and analyze intermediates. Kinetic isotope effects (e.g., deuterated ethoxy groups) and EPR spectroscopy can identify radical intermediates. Computational models (e.g., bond dissociation energies) may explain steric/electronic contributions of the ethoxy group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.